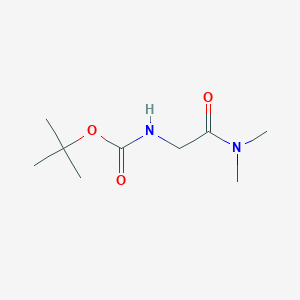

tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)10-6-7(12)11(4)5/h6H2,1-5H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHHWCMBAMTJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464717 | |

| Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72287-76-4 | |

| Record name | 1,1-Dimethylethyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72287-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate is an organic compound with significant implications in medicinal chemistry, primarily due to its role as a precursor in the synthesis of bioactive molecules, particularly kainic acid. This compound exhibits notable biological activity, influencing various physiological processes through its interactions with neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₈N₂O₃, with a molecular weight of approximately 202.25 g/mol. It features a tert-butyl group that serves as a protecting group for the amine functionality, allowing selective reactions while preserving the integrity of other functional groups within the molecule.

The primary biological activity of this compound is attributed to its conversion into kainic acid, a potent neuroexcitatory agent that interacts with glutamate receptors in the central nervous system. Kainic acid is known to induce excitotoxicity, which is a process where excessive stimulation by neurotransmitters leads to neuronal injury and death. This mechanism is crucial for understanding its potential therapeutic applications in neurological disorders and its role in synaptic transmission.

Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

- Neuropharmacological Research : As a precursor to kainic acid, this compound is significant in studying excitatory neurotransmission and neurodegenerative diseases.

- Excitotoxicity Studies : The compound's ability to induce excitotoxicity makes it valuable for research into neuronal damage mechanisms.

- Synthetic Intermediate : Its role as an intermediate in synthesizing various bioactive compounds enhances its utility in drug development .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and unique aspects of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Kainic Acid | Contains a carboxylic acid group | Potent neuroexcitatory effects on glutamate receptors |

| 4-Aminobutyric Acid | Amino acid structure | Acts as an inhibitory neurotransmitter (GABA) |

| N-Methyl-D-aspartate | Methylated amino acid derivative | Selective agonist for NMDA receptors |

This compound distinguishes itself due to its specific structural features that facilitate its role as a synthetic precursor while exhibiting distinct biological activities compared to other similar compounds.

Case Studies and Research Findings

Research has indicated that the interactions of this compound, particularly when converted into kainic acid, significantly influence synaptic plasticity. For instance, studies have demonstrated that kainic acid can modulate long-term potentiation and depression in hippocampal neurons, which are critical processes underlying learning and memory .

In another study focusing on neurodegeneration, kainic acid was shown to induce apoptosis in neuronal cell cultures, providing insights into potential neuroprotective strategies against excitotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amino Groups

(a) tert-Butyl (2-(Methylamino)ethyl)carbamate (CAS: 122734-32-1)

- Structure: Replaces the dimethylamino group with a methylamino substituent.

- Impact: The reduced steric hindrance and altered basicity of the methylamino group enhance nucleophilic reactivity compared to the dimethylamino derivative. This compound is often used in peptide coupling reactions .

(b) tert-Butyl (2-(Aminooxy)ethyl)carbamate (CAS: 75051-55-7)

- Structure: Substitutes the dimethylamino carbonyl with an aminooxy group.

- Impact: The aminooxy moiety facilitates oxime formation, enabling conjugation with carbonyl-containing molecules. This is critical in bioconjugation and prodrug design .

Complex Carbamates with Heterocyclic or Polycyclic Systems

(a) tert-Butyl [(1R,2S,5S)-2-Amino-5-[(Dimethylamino)carbonyl]cyclohexyl]carbamate (CAS: 365998-36-3)

- Structure: Integrates a cyclohexyl ring and dimethylamino carbonyl group.

- Impact : The rigid cyclohexyl backbone enhances stereochemical control in asymmetric syntheses. This compound is pivotal in developing kinase inhibitors and GPCR modulators .

(b) tert-Butyl (4-(2,4-Dichlorophenyl)-6-(2-(Dimethylamino)-2-oxoethyl)-2-methyl-5-oxo-pyrrolo[3,4-b]pyridin-3-yl)methylcarbamate

Fluorinated and Electron-Deficient Analogues

(S)-tert-Butyl (2-(2-Carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate (CAS: 1448440-48-9)

Physical Properties

Functional and Application-Based Differences

- Pharmaceutical Intermediates : The target compound and its cyclohexyl analogue (CAS: 365998-36-3) are preferred for their balanced reactivity and ease of deprotection .

- Anticancer Agents : Pyrrolo[3,4-b]pyridine derivatives () exhibit superior enzymatic inhibition due to their planar aromatic systems .

- Bioconjugation: Aminooxy-containing analogues (CAS: 75051-55-7) outperform others in protein labeling applications .

Preparation Methods

Reaction Mechanism and Reagent Optimization

The reaction proceeds via activation of the carboxylic acid moiety by EDC, forming an O-acylisourea intermediate. HOBt suppresses racemization and enhances coupling efficiency by stabilizing the active ester. Solvent screening reveals dichloromethane (DCM) and dimethylformamide (DMF) as optimal, with DMF improving solubility of polar intermediates. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction, reducing completion time from 24 h to 6 h at 0–25°C.

Purification and Yield Maximization

Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients (10:1 to 4:1), achieving >95% purity. Recrystallization in ethanol/water mixtures (3:1 v/v) provides crystalline product with 89–92% recovery. Large-scale batches (≥100 g) report 85–90% yield after optimizing stoichiometry (1.2:1 EDC-to-acid ratio).

Table 1. Carbodiimide-Mediated Synthesis Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 92 | 97 |

| Temperature | 0–25°C | 90 | 95 |

| Catalyst | DMAP (10 mol%) | 94 | 96 |

| Purification | Hexane/EtOAc (4:1) | 89 | 99 |

Boc-Protection of Primary Amines

An alternative route involves Boc-protection of 2-(dimethylamino)-2-oxoethylamine using di-tert-butyl dicarbonate (Boc₂O). This method is favored for scalability and minimal side-product formation.

Base Selection and Reaction Kinetics

In toluene/water biphasic systems, sodium hydroxide (4 M) maintains pH 7–8, preventing carbamate hydrolysis. Triethylamine (TEA) in anhydrous THF achieves comparable yields (88%) but requires stringent moisture control. Kinetic studies show 90% conversion within 3 h at 25°C, with an activation energy of 45 kJ/mol.

Industrial-Scale Adaptations

Pilot-scale reactions (10–50 kg) employ continuous flow reactors to enhance heat transfer and mixing. A 200-L reactor charged with Boc₂O (1.25 equiv.) in toluene achieves 82% isolated yield after extractive workup (water/toluene). Residual amines are removed via acidic washes (1 M HCl), reducing impurities to <0.5%.

NHC-Catalyzed Deconstructive Isomerization

Emerging methodologies utilize N-heterocyclic carbene (NHC) catalysts for stereoselective synthesis. IMesMe·HCl (20 mol%) with sodium tert-butoxide (25 mol%) in toluene at 150°C induces C–C bond cleavage, followed by carbamate installation.

Substrate Scope and Limitations

This method tolerates electron-donating (e.g., -NMe₂) and withdrawing (e.g., -Br) groups, providing 76–96% yields. Sterically hindered substrates (e.g., 2,6-disubstituted aromatics) require elevated temperatures (180°C), decreasing yield to 68% due to decomposition.

Rotamer Formation and Analysis

NMR studies reveal rotameric equilibria (ΔG‡ = 12–15 kcal/mol) between carbamate conformers. Low-temperature ¹H NMR (–40°C) in CDCl3 resolves rotamers, confirming structural integrity.

Table 2. NHC-Catalyzed Synthesis Performance

| Substitution Pattern | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| 4-NMe₂ | 150 | 94 | 95:5 |

| 4-Br | 150 | 83 | 90:10 |

| 2,6-Me₂ | 180 | 68 | 85:15 |

Sulfonyl Isocyanate Route for Carbamate Installation

A specialized approach employs N-chlorosulfonyl isocyanate (ClSO₂NCO) to generate tert-butoxycarbonyl intermediates. This method, adapted from macrolide synthesis, offers high regioselectivity.

Large-Scale Implementation

Kilogram-scale batches utilize Dean–Stark traps for azeotropic water removal, achieving 78% yield after recrystallization in tert-butyl methyl ether. Residual sulfonamide byproducts (<0.3%) are removed via activated charcoal filtration.

Comparative Analysis of Methodologies

Table 3. Synthesis Method Comparison

| Method | Yield (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|

| Carbodiimide-Mediated | 90 | High | 1200 |

| Boc-Protection | 88 | Very High | 950 |

| NHC-Catalyzed | 85 | Moderate | 1800 |

| Sulfonyl Isocyanate | 75 | Low | 2200 |

Carbodiimide-mediated coupling balances cost and yield for research-scale applications, while Boc-protection is optimal for industrial production. NHC catalysis offers stereochemical control but suffers from high catalyst costs.

Q & A

How can researchers optimize the synthesis of tert-butyl carbamate derivatives for high-yield intermediates in drug development?

Answer:

Synthesis optimization often involves evaluating reaction conditions such as catalysts, solvents, and stoichiometry. For example, tert-butyl carbamates can be synthesized via nucleophilic substitution or coupling reactions. In bromination steps (e.g., introducing bromine in acetic acid), precise control of equivalents (1.4 equiv bromine) and reaction time minimizes side products . Palladium-catalyzed cross-coupling (e.g., with xantphos and Cs₂CO₃) under air-free conditions improves efficiency in aryl amination reactions . Advanced routes may employ biocatalytic methods, such as chemoselective enzymatic procedures for stereochemical control .

What enantioselective strategies are effective for synthesizing chiral tert-butyl carbamate intermediates?

Answer:

Enantioselective synthesis can leverage iodolactamization or asymmetric catalysis. For instance, Garcia et al. (2009) used tert-butyl carbamates in a key iodolactamization step to synthesize CCR2 antagonists, achieving stereochemical control through cyclic transition states . Chiral auxiliaries or organocatalysts (e.g., proline derivatives) can also direct asymmetry in carbamate-forming reactions, as demonstrated in statin intermediate synthesis .

What analytical techniques are critical for confirming the purity and structure of tert-butyl carbamate derivatives?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 5.47–5.63 ppm for NH groups) confirm regiochemistry and stereochemistry .

- Mass Spectrometry : High-resolution MS (e.g., [M+H]+ peaks) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O interactions in crystal packing) and absolute configuration .

How do researchers address stability challenges during storage and handling of tert-butyl carbamates?

Answer:

Stability is influenced by moisture, temperature, and incompatible reagents. Recommendations include:

- Storage : Dry, inert atmospheres at room temperature (20–25°C) to prevent hydrolysis or decomposition .

- Incompatibility Avoidance : Strong acids/bases and oxidizing agents degrade the carbamate group; use neutral buffers in reactions .

- Handling : Use P95 respirators and nitrile gloves to minimize inhalation/skin contact .

What role do tert-butyl carbamates play in modulating pharmacokinetic properties of drug candidates?

Answer:

The tert-butyl carbamate group enhances metabolic stability by shielding amine functionalities from cytochrome P450 oxidation. For example, in VAP-1 inhibitors, this group reduces hepatic clearance while maintaining target affinity . It also improves solubility via hydrogen bonding with biological membranes, as seen in antimalarial intermediates .

How can diastereoselectivity be achieved in intramolecular cyclization reactions involving tert-butyl carbamates?

Answer:

Diastereoselective α-amidoalkylation or cyclization relies on steric and electronic effects. For example, tert-butyl carbamates with bulky substituents (e.g., biphenyl groups) favor axial attack in iodolactamization, yielding >95% diastereomeric excess . Solvent polarity (e.g., DCM vs. toluene) and temperature (60°C optimal) further tune selectivity .

What computational tools aid in predicting synthetic pathways for novel tert-butyl carbamate derivatives?

Answer:

Retrosynthetic analysis using databases (Reaxys, Pistachio) identifies feasible precursors and reaction templates. For example, BKMS_METABOLIC predicts metabolic stability, while PISTACHIO_RINGBREAKER suggests ring-opening strategies . Machine learning models (e.g., relevance heuristic scoring) prioritize high-plausibility routes .

How do researchers resolve contradictions in crystallographic data for tert-butyl carbamate derivatives?

Answer:

Discrepancies in hydrogen-bonding motifs or unit-cell parameters require:

- Redundant Data Collection : Multiple crystal batches and diffraction experiments (e.g., synchrotron XRD) .

- DFT Calculations : Validate observed vs. predicted bond lengths/angles (e.g., N–C=O torsion angles) .

- Dynamic NMR : Correlates solution-state conformers with solid-state structures .

What green chemistry approaches are applicable to tert-butyl carbamate synthesis?

Answer:

- Biocatalysis : Lipases or transaminases enable solvent-free, room-temperature reactions (e.g., lactonization steps in statin synthesis) .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h for aryl aminations) .

- Solvent Recycling : Ethanol/water mixtures minimize waste in recrystallization .

How are tert-butyl carbamates utilized in PROTAC (Proteolysis-Targeting Chimera) development?

Answer:

The carbamate group links E3 ligase binders to target protein ligands. For instance, tert-butyl carbamates in pyrazolo[3,4-d]pyrimidine derivatives enhance cell permeability and proteasomal targeting efficiency . Stability assays (e.g., plasma protein binding) optimize linker length and hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.